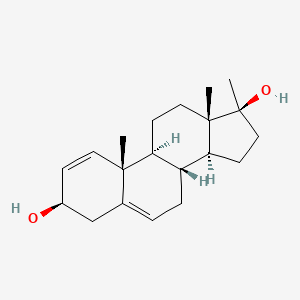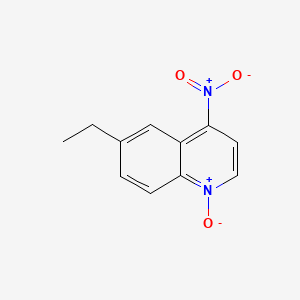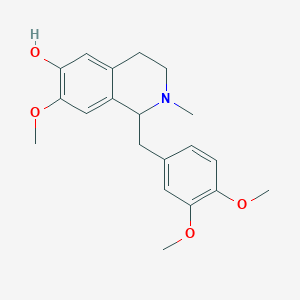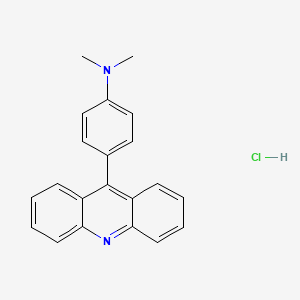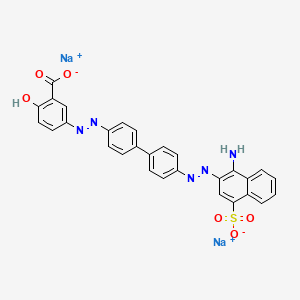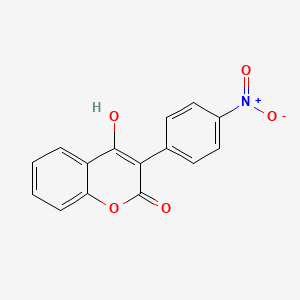![molecular formula C24H44ClNO2 B13785075 [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride CAS No. 68413-50-3](/img/structure/B13785075.png)
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride typically involves the reaction of 4-dodecylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with trimethylamine to yield the final quaternary ammonium compound. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Organic solvents like toluene or ethanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of reactants
Reaction Control: Advanced monitoring systems to maintain optimal reaction conditions
Purification: Multi-step purification processes, including crystallization and filtration, to obtain high-purity product
化学反应分析
Types of Reactions
[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides
Reduction: Can be reduced under specific conditions to yield simpler amines
Substitution: Participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, hydroxides
Major Products Formed
Oxidation Products: Phenolic oxides, dodecylphenol derivatives
Reduction Products: Secondary and tertiary amines
Substitution Products: Various substituted ammonium compounds
科学研究应用
Chemistry
In chemistry, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride is used as a surfactant in emulsion polymerization and as a phase transfer catalyst in organic synthesis.
Biology
In biological research, it is employed to study membrane interactions and as a component in cell lysis buffers due to its ability to disrupt lipid bilayers.
Medicine
Medically, it is explored for its antimicrobial properties and potential use in drug delivery systems, particularly in targeting bacterial cell membranes.
Industry
Industrially, it is utilized in formulations of detergents, fabric softeners, and personal care products due to its surfactant properties.
作用机制
The mechanism of action of [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets bacterial cell membranes, causing cell death.
相似化合物的比较
Similar Compounds
- Cetyltrimethylammonium Bromide (CTAB)
- Benzalkonium Chloride
- Dodecyltrimethylammonium Chloride
Comparison
Compared to similar compounds, [3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride offers unique advantages such as:
- Enhanced Membrane Disruption: Due to the presence of the phenoxy group
- Higher Solubility: In organic solvents, making it versatile for various applications
- Greater Stability: Under a wide range of pH conditions
These properties make it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
68413-50-3 |
|---|---|
分子式 |
C24H44ClNO2 |
分子量 |
414.1 g/mol |
IUPAC 名称 |
[3-(4-dodecylphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-22-16-18-24(19-17-22)27-21-23(26)20-25(2,3)4;/h16-19,23,26H,5-15,20-21H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
QJSUWTKXJNVMQU-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OCC(C[N+](C)(C)C)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
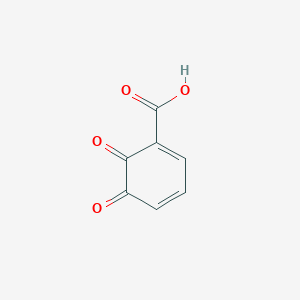
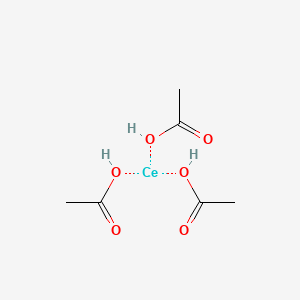
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
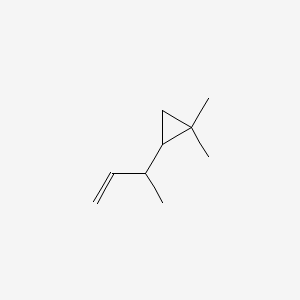
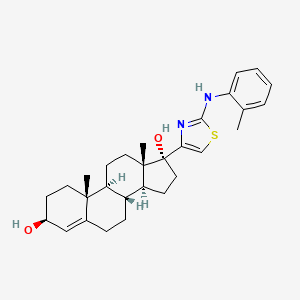
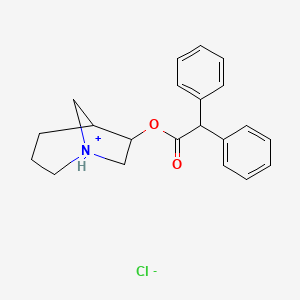
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)
